
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
概要
説明
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (EDTP) is an organic compound that belongs to the pyrazole family of compounds. It is a white crystalline solid with a melting point of 80 °C and a boiling point of 288 °C. EDTP is a widely used compound in scientific research due to its unique properties, including its ability to act as an inhibitor of enzymes and its potential to be used as an anti-cancer drug.
作用機序
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been found to act as an inhibitor of enzymes such as carbonic anhydrase. It binds to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its reaction. It has also been found to act as a substrate for the synthesis of other organic compounds, such as amines and carboxylic acids.
Biochemical and Physiological Effects
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in experimental studies, as well as to inhibit the activity of enzymes such as carbonic anhydrase. It has also been found to have anti-inflammatory and anti-bacterial properties, and it has been shown to be toxic to certain types of bacteria.
実験室実験の利点と制限
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 80 °C and a boiling point of 288 °C. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it does have some limitations, as it is highly toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate research. It could be further investigated as an anti-cancer drug, as well as an inhibitor of enzymes such as carbonic anhydrase. It could also be used as a substrate for the synthesis of other organic compounds, such as amines and carboxylic acids. Additionally, it could be further explored for its anti-inflammatory and anti-bacterial properties, and it could be studied for its potential to be used as an insecticide. Finally, further research could be conducted to explore the potential of Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate to be used as a preservative in food products.
科学的研究の応用
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes such as carbonic anhydrase and as a substrate for the synthesis of various other organic compounds. It has also been used as an anti-cancer drug in experimental studies, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O2/c1-2-22-12(21)8-6-19-20(11(8)13(16,17)18)10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVONCKHKVVAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)
![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)
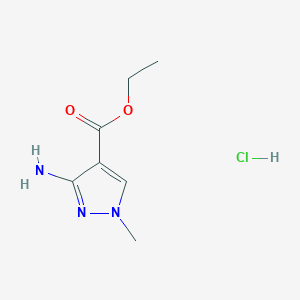

![3-Methoxybicyclo[1.1.1]pentane-1-methanol](/img/structure/B6300763.png)
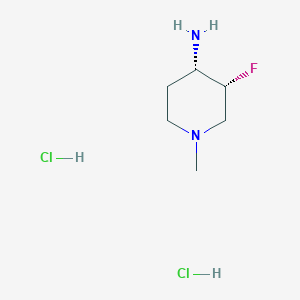
![Methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B6300786.png)
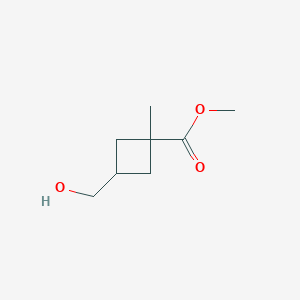
![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
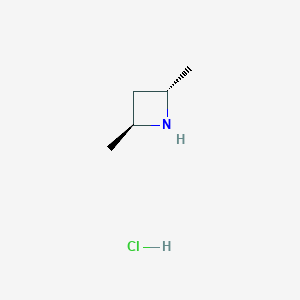
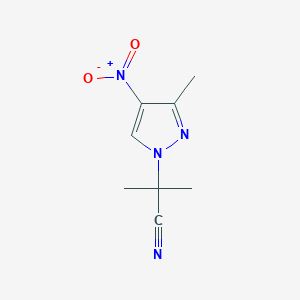


![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)